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Compound of Interest

Compound Name: Food black 1

Cat. No.: B12511822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity studies

conducted on the synthetic food colorant Food Black 1, also known as Brilliant Black BN (E

151). The document summarizes key quantitative data, details experimental methodologies of

pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer

a thorough understanding of the genotoxic potential of this widely used food additive.

Executive Summary
Food Black 1, a bis-azo dye, has been the subject of various in vitro genotoxicity

assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus

and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher

concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair

assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the

European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but

have concluded that, based on the overall weight of evidence including negative long-term

carcinogenicity studies, Food Black 1 is not a concern for carcinogenicity. This guide delves

into the specifics of these contrasting findings to provide a clear and data-driven perspective.
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Findings
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The following tables summarize the quantitative data from key in vitro genotoxicity studies on

Food Black 1.

Table 1: Positive Genotoxicity Findings for Food Black 1

Assay Test System
Concentration
s Tested
(µg/mL)

Key Findings Reference

Micronucleus

Assay

Human

peripheral blood

lymphocytes

8.67, 86.7, 867

Statistically

significant

increase in

micronucleus

frequency at 867

µg/mL.

Macioszek &

Kononowicz,

2004

Comet Assay

(Alkaline)

Human

peripheral blood

lymphocytes

8.67, 86.7, 867

Dose-dependent

increase in DNA

damage (tail

moment).

Macioszek &

Kononowicz,

2004

Comet Assay

(Alkaline)

Human sperm

cells

50, 100, 200,

500

Statistically

significant, dose-

dependent

increase in DNA

fragmentation at

200 and 500

µg/mL.

Durnali et al.,

2015

Table 2: Negative Genotoxicity Findings for Food Black
1
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Assay Test System
Concentration
s Tested

Key Findings Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

strains TA98,

TA100, TA1535,

TA1537, TA1538

Not specified in

available

abstracts

No evidence of

mutagenicity with

or without

metabolic

activation.

(Mentioned in

Durnali et al.,

2015)

DNA Repair

Assay

(Unscheduled

DNA Synthesis)

Rat primary

hepatocytes

Up to 1000

µg/mL

No induction of

unscheduled

DNA synthesis.

Kornbrust &

Barfknecht, 1985

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay (as per Macioszek & Kononowicz,
2004)

Test System: Human peripheral blood lymphocytes obtained from healthy donors.

Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with

20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.

Treatment: Cultures were treated with Food Black 1 at concentrations of 8.67, 86.7, and 867

µg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run

in parallel.

Micronucleus Induction: Cytochalasin B (6 µg/mL) was added to the cultures to block

cytokinesis, allowing for the accumulation of binucleated cells.

Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and

dropped onto microscope slides. The slides were then stained with Giemsa.
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Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per

concentration.

Comet Assay (as per Macioszek & Kononowicz, 2004)
Test System: Human peripheral blood lymphocytes.

Treatment: Lymphocytes were exposed to Food Black 1 at concentrations of 8.67, 86.7, and

867 µg/mL for 2 hours.

Cell Embedding: Treated cells were mixed with low melting point agarose and layered onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10

mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and

proteins, leaving behind nucleoids.

Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber

with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for

DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.

Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium

bromide), and examined under a fluorescence microscope. The extent of DNA migration

(comet tail) was quantified using image analysis software to determine the tail moment.

Bacterial Reverse Mutation Assay (Ames Test) - General
Protocol

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this

essential amino acid.

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Procedure: The tester strains are exposed to various concentrations of Food Black 1 on a

minimal agar medium lacking histidine.
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Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria,

allowing them to synthesize their own histidine and form visible colonies. The number of

revertant colonies is counted and compared to the spontaneous reversion rate in the

negative control.

DNA Repair Assay (Unscheduled DNA Synthesis - UDS)
(as per Kornbrust & Barfknecht, 1985)

Test System: Primary cultures of rat hepatocytes.

Procedure: Hepatocytes were exposed to various concentrations of Food Black 1 in the

presence of tritiated thymidine ([³H]TdR).

Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which

involves the incorporation of [³H]TdR into the DNA outside of the normal S-phase of the cell

cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of

silver grains over the nucleus. An increase in the net grain count per nucleus indicates a

positive result.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to

the in vitro genotoxicity testing of Food Black 1.
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Workflow for the In Vitro Micronucleus Assay.
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Workflow for the Alkaline Comet Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12511822?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12511822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic Activation

Further Activation

DNA Damage

Food Black 1
(Azo Dye)

Azo Reduction
(e.g., by Gut Microbiota

or Liver Enzymes)

Aromatic Amines
(Metabolites)

Metabolic Activation
(e.g., Cytochrome P450)

Reactive Electrophilic
Metabolites

Formation of
DNA Adducts

DNA Damage
(Strand Breaks,

Mutations)

Click to download full resolution via product page

Generalized Genotoxicity Pathway for Azo Dyes.
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Discussion and Conclusion
The in vitro genotoxicity profile of Food Black 1 is complex, with positive findings in

mammalian cell assays that assess chromosomal damage and DNA strand breaks, and

negative results in bacterial mutagenicity and DNA repair assays. The positive results in the

micronucleus and Comet assays suggest that at high concentrations, Food Black 1 or its

metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells.

[1]

The negative Ames test results indicate that Food Black 1 is not a bacterial mutagen, either

directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat

hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide

excision repair pathway in these cells.

The discrepancy in results across different assays may be attributed to several factors,

including differences in the metabolic capabilities of the test systems, the specific endpoints

measured, and the sensitivity of each assay to different types of DNA damage. The

genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which

can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that

the human lymphocytes in the positive studies have a different metabolic capacity for Food
Black 1 compared to the bacterial strains or rat hepatocytes used in the negative studies.

From a regulatory standpoint, the European Food Safety Authority has concluded that while

there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo

studies provides confidence in the safety of Food Black 1 at current acceptable daily intake

levels. This highlights the importance of considering the full toxicological profile, including in

vivo data, when assessing the overall risk of a substance.

This technical guide provides a consolidated resource for researchers and professionals in the

field, summarizing the current state of knowledge on the in vitro genotoxicity of Food Black 1
and offering detailed insights into the methodologies used to evaluate its safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1381050/
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1381050/
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://www.benchchem.com/product/b12511822?utm_src=pdf-body
https://www.benchchem.com/product/b12511822?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12511822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Mutagenicity of azo dyes: structure-activity relationships - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Genotoxicity of Food Black 1: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12511822#in-vitro-genotoxicity-studies-of-food-black-
1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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